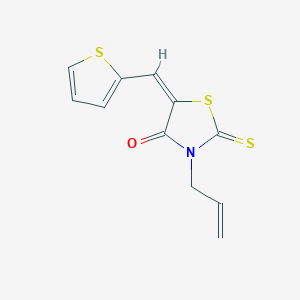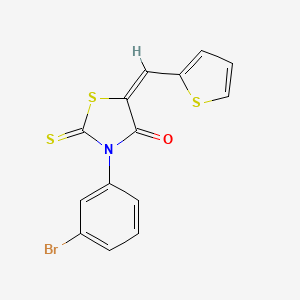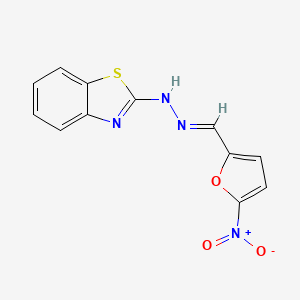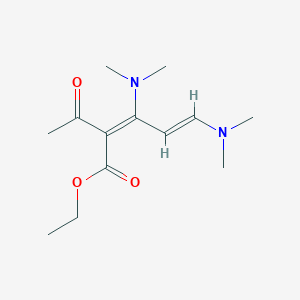
3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as thiosemicarbazone and is a derivative of thiazolidinone.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals in the body. It has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, the compound has been reported to have anti-inflammatory effects and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In addition, the synthesis method of this compound is simple and efficient, making it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to evaluate the safety and efficacy of the compound in clinical trials. Additionally, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity. Finally, the compound could be evaluated for its potential use in combination therapy with other drugs for the treatment of various diseases.
Scientific Research Applications
3-allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
properties
IUPAC Name |
(5E)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h2-4,6-7H,1,5H2/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHIBZNVUIMNK-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CS2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872775.png)
![4-[(2-ethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B3872778.png)

![[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3872794.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3872802.png)
![N'-(2,6-dichlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3872804.png)
![N-(2-chlorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3872815.png)


![[4-(2-{[(3-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3872837.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B3872838.png)

![6-[(3-chlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3872863.png)
![5-[(2-phenoxypropanoyl)amino]isophthalamide](/img/structure/B3872870.png)